- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds, Synthesis, 1995, (11), 1362-4

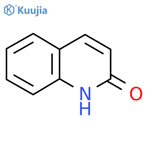

Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

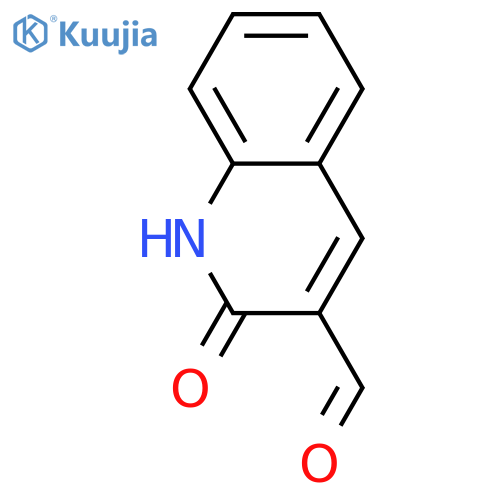

91301-03-0 structure

商品名:2-Hydroxyquinoline-3-carbaldehyde

2-Hydroxyquinoline-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

- 2(1H)-Quinolinone-3-carboxaldehyde

- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE

- 2-hydroxyquinoline-3-carbaldehyde

- 2-oxo-1H-quinoline-3-carbaldehyde

- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-

- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)

- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)

- 2-Hydroxy-3-formylquinoline

- 2-Hydroxy-3-quinolinecarboxaldehyde

- 2-Hydroxy-quinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde

- 3-Formyl-2-hydroxyquinoline

- 3-Formyl-2-quinolone

- 3-Formylcarbostyril

- 3-Formylquinolin-2(1H)-one

- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR

- CHEMBL3609843

- STL381739

- BP-10827

- 91301-03-0

- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde

- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde

- DTXSID30343371

- Oprea1_039486

- SY042010

- Z56974846

- Oprea1_305229

- AKOS000320276

- MFCD02642162

- 2-Hydroxy-3-quinolinecarbaldehyde #

- MFCD00563443

- quinolone-3-carbaldehyde

- WLZ3334

- 3-FORMYL-2QUINOLONE

- SCHEMBL98219

- BBL028761

- STK050769

- H-2008

- F0342-0036

- EN300-07553

- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde

- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde

- AB11914

- J-510204

- AKOS000270322

- CS-0117078

- 2-Hydroxyquinoline-3-carbaldehyde

-

- MDL: MFCD00563443

- インチ: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)

- InChIKey: VWHKEYXRRNSJTN-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(=O)NC2C(=CC=CC=2)C=1

計算された属性

- せいみつぶんしりょう: 173.04800

- どういたいしつりょう: 173.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- ゆうかいてん: >250°C

- ふってん: 434.9℃ at 760 mmHg

- PSA: 50.19000

- LogP: 1.75290

- かんど: Air Sensitive

2-Hydroxyquinoline-3-carbaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

2-Hydroxyquinoline-3-carbaldehyde 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Hydroxyquinoline-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229626-1g |

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |

91301-03-0 | 95% | 1g |

$89 | 2022-08-31 | |

| Enamine | EN300-07553-5.0g |

2-hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 95% | 5g |

$260.0 | 2023-05-01 | |

| Enamine | EN300-07553-0.05g |

2-hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 95% | 0.05g |

$23.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D767695-10g |

1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |

91301-03-0 | 95% | 10g |

$495 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |

2(1H)-Quinolinone-3-carboxaldehyde |

91301-03-0 | 500mg |

2485.0CNY | 2021-08-04 | ||

| TRC | H947170-100mg |

2-Hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 100mg |

$144.00 | 2023-05-18 | ||

| TRC | H947170-25mg |

2-Hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 25mg |

$64.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |

2(1H)-Quinolinone-3-carboxaldehyde, 97% |

91301-03-0 | 97% | 1g |

¥6022.00 | 2023-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |

2(1H)-Quinolinone-3-carboxaldehyde |

91301-03-0 | 1g |

4144.0CNY | 2021-07-07 | ||

| eNovation Chemicals LLC | D767695-5g |

1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |

91301-03-0 | 95% | 5g |

$190 | 2024-06-07 |

2-Hydroxyquinoline-3-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 Reagents: Butyllithium Solvents: Hexane

1.3 -

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane

1.3 -

1.4 Reagents: Hydrochloric acid Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation, Bioorganic Chemistry, 2023, 136,

合成方法 3

はんのうじょうけん

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 Reagents: Acetic acid ; reflux

2.1 Reagents: Phosphorus oxychloride

3.1 Reagents: Acetic acid ; reflux

リファレンス

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),

合成方法 4

はんのうじょうけん

1.1 -

2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux

2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux

リファレンス

- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium acetate ; 2.2 min

リファレンス

- Effective microwave synthesis of some ring fused quinolines, Elixir Online Journal, 2012, 9131, 9131-9133

合成方法 6

はんのうじょうけん

リファレンス

- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722

合成方法 7

はんのうじょうけん

1.1 -

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

リファレンス

- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C

2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C

3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C

2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C

3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C

リファレンス

- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity, ChemistrySelect, 2022, 7(31),

合成方法 9

はんのうじょうけん

リファレンス

- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents, Bioorganic Chemistry, 2021, 106,

合成方法 10

はんのうじょうけん

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 Solvents: Acetic acid ; reflux

2.1 Reagents: Phosphorus oxychloride

3.1 Solvents: Acetic acid ; reflux

リファレンス

- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp, Scientific Reports, 2021, 11(1),

合成方法 11

はんのうじょうけん

1.1 Reagents: Acetic acid , Sodium acetate ; 2 min

リファレンス

- Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones, International Journal of Current Research, 2013, 5(5), 1046-1048

合成方法 12

はんのうじょうけん

1.1 -

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C

2.2 Solvents: Water ; 10 min, 0 - 10 °C

3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C

2.2 Solvents: Water ; 10 min, 0 - 10 °C

3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux

リファレンス

- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors, Bioorganic Chemistry, 2020, 94,

合成方法 13

はんのうじょうけん

1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux

リファレンス

- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines, European Journal of Organic Chemistry, 2010, (2), 317-325

合成方法 14

はんのうじょうけん

1.1 Reagents: Acetic acid Solvents: Water

リファレンス

- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents, MedChemComm, 2017, 8(6), 1158-1172

合成方法 15

はんのうじょうけん

1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C

1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled

1.3 Reagents: Acetic acid ; 4 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled

1.3 Reagents: Acetic acid ; 4 h, reflux

リファレンス

- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes, Heterocyclic Letters, 2015, 5(2), 251-259

合成方法 16

はんのうじょうけん

1.1 Reagents: Water

リファレンス

- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136

合成方法 17

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

2.1 Reagents: Hydrochloric acid Solvents: Water

2.2 Reagents: Sodium carbonate

2.1 Reagents: Hydrochloric acid Solvents: Water

2.2 Reagents: Sodium carbonate

リファレンス

- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94

2-Hydroxyquinoline-3-carbaldehyde Raw materials

- 2-HYDROXYQUINOLINE

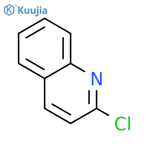

- 2-Chloroquinoline

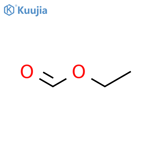

- Ethyl formate

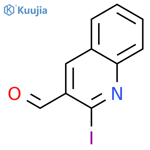

- 2-Chloroquinoline-3-carbaldehyde

- 2-Iodoquinoline-3-carbaldehyde

2-Hydroxyquinoline-3-carbaldehyde Preparation Products

2-Hydroxyquinoline-3-carbaldehyde 関連文献

-

Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365

-

M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313

-

Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740

-

Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365

-

Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515

91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) 関連製品

- 50290-20-5(3-Acetyl-1H-quinolin-2-one)

- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 42464-96-0(NNMTi)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):271.0/949.0